Product packaging for 2,2-Dimethylpiperidine hydrochloride(Cat. No.:CAS No. 1254339-11-1)

2,2-Dimethylpiperidine hydrochloride

Cat. No.: B1459674
CAS No.: 1254339-11-1
M. Wt: 149.66 g/mol
InChI Key: ZSTJSSFBLHVKRN-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidine hydrochloride (CAS: 1254339-11-1) is a piperidine derivative where two methyl groups are attached to the second carbon of the piperidine ring, forming a bicyclic structure. Its molecular formula is C₇H₁₅N·HCl, with a molecular weight of 149.66 g/mol . This compound is primarily used in pharmaceutical research as a building block or intermediate due to its structural rigidity, which can influence pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClN B1459674 2,2-Dimethylpiperidine hydrochloride CAS No. 1254339-11-1

Properties

IUPAC Name

2,2-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTJSSFBLHVKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254339-11-1
Record name 2,2-dimethylpiperidine hydrochloride
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Preparation Methods

Industrially Applicable Process for 2,2-Dimethylpiperidine

A patent-disclosed industrial process provides a robust method for preparing 2,2-dimethylpiperidine, which can be converted to its hydrochloride salt. The key steps are summarized below:

Step Description Conditions/Notes
1 Chlorination of Isobutyraldehyde React isobutyraldehyde with sulfuryl chloride (chlorinating agent) without solvent. Gaseous by-products SO₂ and HCl evolve.
2 Dilution and Acid Catalysis Dilute intermediate 2-chloro-2-methylpropanal with toluene and add catalytic sulfuric acid to promote cyclization.
3 Hydrogenation of Cyclic Intermediate Transfer organic layer containing 6,6-dimethyl-1,2,3,6-tetrahydropyrazine to a pressure reactor; hydrogenate with 10% Pd/C catalyst at 40-65°C and 3.5-4 bar until imine conversion is >96%.
4 Concentration and Distillation Remove solvents (toluene, methanol) under reduced pressure; distill crude 2,2-dimethylpiperidine under vacuum (b.p. 64-68°C).
5 Salt Formation Mix distilled 2,2-dimethylpiperidine with hydrochloric acid to form 2,2-dimethylpiperidine hydrochloride salt.

This process yields purified 2,2-dimethylpiperidine with approximately 95% purity and an overall molar yield of about 20% from isobutyraldehyde.

Detailed Reaction Conditions and Analysis

  • Chlorination: Sulfuryl chloride is used in the absence of solvent to chlorinate isobutyraldehyde, generating 2-chloro-2-methylpropanal. The reaction liberates sulfur dioxide and hydrogen chloride gases, which are vented safely.

  • Cyclization: The chlorinated aldehyde is treated with sulfuric acid catalyst in toluene to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, an intermediate cyclic imine.

  • Catalytic Hydrogenation: The imine intermediate undergoes hydrogenation in a pressure reactor using 10% palladium on carbon catalyst. The reaction is maintained initially at 40-50°C and 3.5-4 bar hydrogen pressure until hydrogen consumption ceases, then temperature is raised to 60-65°C for about 2 hours to ensure near-complete conversion. Residual imine levels drop from 3.5% to below 1% after extended hydrogenation.

  • Purification: Post-hydrogenation, the mixture is cooled and the catalyst removed. The solution is concentrated by distillation under atmospheric and reduced pressures to remove solvents. Repeated toluene additions and distillations help purify the crude product.

  • Salt Formation: The purified 2,2-dimethylpiperidine is reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Alternative Synthetic Routes and Considerations

Other reported methods for preparing 2,2-dimethylpiperidine or related piperidine derivatives include:

  • Reduction of 3,3-dimethyl-piperazin-2-one: This involves ethyl 2-bromo-2-methylpropanoate reacting with ethylenediamine, followed by reduction with lithium aluminium hydride. However, this method uses toxic bromine reagents and requires multiple distillation and extraction steps, making it less industrially favorable.

  • Cyclization Strategies Using Organometallic Chemistry: Some research explores the synthesis of substituted piperidines via cyclization of β-aminoalkyl zinc iodides and other organometallic intermediates, but these are generally more applicable to 2,5- or 2,6-disubstituted piperidines rather than 2,2-dimethyl derivatives.

No direct alternative industrial methods for this compound preparation have been identified that surpass the sulfuryl chloride chlorination and catalytic hydrogenation process in terms of scalability and yield.

Data Table Summarizing Key Parameters of the Main Industrial Process

Parameter Value/Condition Notes
Starting material Isobutyraldehyde Purity critical for yield
Chlorinating agent Sulfuryl chloride Solvent-free reaction
By-products SO₂, HCl Gaseous, vented
Cyclization solvent Toluene Acid-catalyzed (H₂SO₄)
Hydrogenation catalyst 10% Pd/C (50% w/w water) 42 kg catalyst for 683 kg intermediate
Hydrogenation temperature 40-65°C Initial 40-50°C, then raised to 60-65°C
Hydrogen pressure 3.5-4 bar Maintained until hydrogen consumption ceases
Residual imine after H₂ <1% Verified by in-process analysis
Distillation pressure 0.0035-0.0045 MPa Vacuum distillation for purification
Boiling point of product 64-68°C (vacuum) Purified 2,2-dimethylpiperidine
Overall molar yield ~20% from isobutyraldehyde Industrial scale

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H15N·HCl
  • IUPAC Name : 2,2-Dimethylpiperidine hydrochloride
  • Molecular Weight : 161.66 g/mol

The compound features a piperidine ring with two methyl groups at the 2-position, enhancing its steric properties and influencing its reactivity.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is often utilized in the preparation of various nitrogen-containing compounds and pharmaceuticals. Its basicity allows it to participate in nucleophilic substitutions and other reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionActs as a nucleophile in substitution reactions with alkyl halides.
AcylationUsed to form amides from carboxylic acids.
AlkylationParticipates in alkylation reactions to form more complex molecules.

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit potential therapeutic effects. For instance, it is studied for its role as a precursor in the synthesis of analgesics and other medicinal compounds.

Case Study: Synthesis of Analgesics

  • A study demonstrated the use of this compound in synthesizing novel analgesics that showed improved efficacy compared to existing drugs. The synthesis involved a multi-step process where the compound acted as an intermediate.

Biological Research

The compound has been employed in biological studies to investigate its effects on cellular processes. Its ability to interact with various biological targets makes it valuable for drug discovery and development.

Table 2: Biological Studies Involving this compound

Study FocusFindings
Receptor BindingDemonstrated binding affinity to certain neurotransmitter receptors.
Cellular ImpactShowed modulation of signaling pathways in cancer cell lines.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3,3-Dimethylpiperidine Hydrochloride (CAS: 13323-42-7)
  • Structure : Methyl groups at the third carbon of the piperidine ring.
  • Molecular Weight : 149.66 g/mol (same as 2,2-isomer).
  • Key Differences : Altered steric hindrance and electronic distribution due to methyl group placement. This isomer may exhibit different solubility or reactivity in synthetic pathways .
4,4-Dimethylpiperidine Hydrochloride (CAS: 1037834-62-0)
  • Structure : Methyl groups at the fourth carbon.
  • Molecular Weight : 149.66 g/mol.
  • Key Differences : The equatorial positioning of methyl groups could enhance stability in certain reaction conditions compared to the 2,2-isomer .
2,6-Dimethylpiperidine (Free Base: CAS 766-17-6)
  • Structure : Methyl groups at carbons 2 and 6.
  • Key Differences : The free base form (vs. hydrochloride salt) impacts solubility and bioavailability. Likely used as a ligand or catalyst in organic synthesis .

Substituted Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
  • Structure : A diphenylmethoxy group at the fourth carbon.
  • Molecular Weight : 303.83 g/mol.
  • Key Differences : The bulky diphenylmethoxy substituent increases lipophilicity, making it suitable for central nervous system (CNS)-targeting drugs. For example, Diphenylpyraline Hydrochloride (a related compound) is an antihistamine .
(S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6)
  • Structure : An ethyl group (instead of methyl) at the second carbon, with stereospecific (S)-configuration.
  • Molecular Weight : 163.67 g/mol.
  • Stereochemistry also influences chiral recognition in drug design .
2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride (CAS: 1220031-78-6)
  • Structure: A phenoxyethyl side chain with dimethyl substituents.
  • Molecular Weight : 323.27 g/mol.

Dihydrochloride Salts

2-(2,5-Dimethylpiperidin-1-yl)ethan-1-amine Dihydrochloride (CAS: 1803605-66-4)
  • Structure : A dihydrochloride salt with an ethylamine chain.
  • Molecular Weight : 229.19 g/mol.
  • Key Differences: The dual protonation increases water solubility, which is critical for intravenous formulations. The ethylamine chain may enhance binding to amine receptors .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Applications
2,2-Dimethylpiperidine Hydrochloride 1254339-11-1 149.66 Methyl at C2 Pharmaceutical intermediate
3,3-Dimethylpiperidine Hydrochloride 13323-42-7 149.66 Methyl at C3 Synthetic chemistry
4,4-Dimethylpiperidine Hydrochloride 1037834-62-0 149.66 Methyl at C4 Research reagent
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 303.83 Diphenylmethoxy at C4 CNS drugs (e.g., antihistamines)
(S)-2-Ethylpiperidine Hydrochloride 558479-16-6 163.67 Ethyl at C2 (S-configuration) Chiral synthesis

Biological Activity

2,2-Dimethylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a six-membered piperidine ring with two methyl groups attached to the second carbon. The compound's molecular formula is C7H16NC_7H_{16}N with a molecular weight of approximately 116.21 g/mol. It typically appears as a white crystalline solid and is soluble in water, making it suitable for various biological applications.

1. Neuroprotective Effects

Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. These compounds may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

2. Antitumor Activity

Several studies have highlighted the potential anticancer properties of 2,2-dimethylpiperidine derivatives. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mode of action is thought to involve disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : It acts on neurotransmitter receptors, influencing pathways related to anxiety and depression. For example, compounds similar to 2,2-dimethylpiperidine have been shown to block kappa-opioid receptors, which may reduce stress-induced behaviors in animal models .
  • Enzyme Inhibition : Some derivatives inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's disease pathology .

Case Study 1: Neuroprotection

A study conducted on the neuroprotective effects of piperidine derivatives demonstrated that this compound could significantly reduce neuronal death in models of oxidative stress. The study utilized both in vitro assays and in vivo models to validate the findings.

Case Study 2: Anticancer Activity

In vitro testing on FaDu hypopharyngeal tumor cells revealed that a derivative of 2,2-dimethylpiperidine induced apoptosis more effectively than standard treatments like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1,4-DimethylpiperidineMethyl groups at positions 1 and 4Different pharmacological effects due to positional changes
4-MethylpiperidineMethyl group at position 4Potentially enhanced receptor affinity
Piperidin-4-ylmethanolHydroxymethyl group at position 4Exhibits different neuroprotective profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethylpiperidine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via quaternization of 2,2-dimethylpiperidine with hydrochloric acid under controlled pH and temperature. Thermal decomposition of quaternary ammonium salts (e.g., pyrolysis at 180–220°C) may also yield the target compound . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Excessive heat (>250°C) risks ring-opening side reactions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with computational models (e.g., PubChem data for analogous piperidine derivatives) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE requirements : Nitrile gloves, lab coat, and safety goggles (EN 166/ANSI Z87.1 standards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (TLV-TWA: Not established; assume acute toxicity) .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Case study : Discrepancies in thermal decomposition yields (40–75%) may arise from:

  • Impurity profiles : Residual solvents (e.g., DMF) can catalyze side reactions; analyze via GC-MS .
  • Catalyst effects : Trace metal ions (e.g., Fe3+^{3+}) in reagents may accelerate decomposition; use chelating agents .
    • Statistical approach : Design of Experiments (DoE) to optimize temperature, pressure, and stoichiometry .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

  • Degradation pathways :

  • Acidic conditions : Protonation of the piperidine nitrogen enhances solubility but may lead to ring-opening at pH < 2 .
  • Alkaline conditions : Deprotonation (pH > 10) triggers nucleophilic attack on the dimethyl groups, forming byproducts like 2-methylpiperidine .
    • Kinetic studies : Use UV-Vis spectroscopy to monitor degradation rates (λ = 210–230 nm) .

Q. How does this compound compare structurally and functionally to its isomers (e.g., 3,3-dimethylpiperidine hydrochloride)?

  • Structural analysis :

  • X-ray crystallography : The 2,2-dimethyl substitution creates a steric barrier, reducing conformational flexibility vs. 3,3-dimethyl analogs .
  • Bioactivity : 2,2-Dimethyl derivatives show higher affinity for GABA receptors in rodent models (IC50_{50} = 12 µM vs. 28 µM for 3,3-dimethyl) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • In vitro assays :

  • Fluorescence polarization : Label the compound with FITC for binding studies with acetylcholinesterase .
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on gold chips to measure association/dissociation kinetics .
    • Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpiperidine hydrochloride
Reactant of Route 2
2,2-Dimethylpiperidine hydrochloride

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